3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(18-13-16(20)9-5-2-6-10-16)17-11-12-21-14-7-3-1-4-8-14/h1,3-5,7-9,20H,2,6,10-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMQXXPGFVKJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps:
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Formation of the Hydroxycyclohexene Intermediate: : The initial step involves the preparation of the 1-hydroxycyclohex-2-en-1-yl intermediate. This can be achieved through the hydroxylation of cyclohexene using reagents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to yield the desired hydroxycyclohexene compound.
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Alkylation Reaction: : The hydroxycyclohexene intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as benzyl chloride, in the presence of a base like potassium carbonate (K2CO3) to form the 1-(2-phenoxyethyl) derivative.
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Urea Formation: : The final step involves the reaction of the alkylated intermediate with an isocyanate, such as phenyl isocyanate, under mild conditions to form the urea linkage, resulting in the target compound this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
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Oxidation: : The hydroxy group in the cyclohexene ring can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like NH3, RSH, under basic or acidic conditions
Major Products
Oxidation: Formation of cyclohexenone or cyclohexanedione derivatives
Reduction: Formation of cyclohexane derivatives
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
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Chemistry: : Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
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Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. It can be used to study enzyme mechanisms and protein-ligand interactions.
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Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
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Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexene moiety can form hydrogen bonds with active site residues, while the phenoxyethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Analog: 1-Cyclohexyl-3-(2-hydroxyphenyl)urea
Key Differences :
- Substituents: Replaces the hydroxycyclohexenylmethyl group with a cyclohexyl ring and substitutes the phenoxyethyl group with a hydroxyphenyl moiety.
- Molecular Weight : 234.29 g/mol (vs. estimated ~307 g/mol for the target compound, based on formula extrapolation).
- Functional Impact: The cyclohexyl group increases steric bulk but reduces reactivity compared to the unsaturated hydroxycyclohexenylmethyl group.
- Pharmacological Implications : Cyclohexyl-hydroxyphenyl urea derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting the target compound may share similar therapeutic pathways .
Phenoxyethyl-Containing Analog: 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one
Key Differences :
- Core Structure : Triazolone ring (vs. urea backbone).
- Substituents: Retains the phenoxyethyl group but pairs it with an ethyl-triazolone system.
- Functional Impact :
- The triazolone core may enhance metabolic stability compared to urea but reduce hydrogen-bonding capacity.
- Ethyl substitution at position 5 introduces steric effects absent in the target compound.
- Pharmacological Implications : Triazolones are commonly used in antifungal and anticonvulsant agents, indicating divergent applications compared to urea-based targets .
Phenoxyethyl Isobutyrate Derivatives
Key Differences :
- Core Structure : Isobutyrate ester (vs. urea).
- Substituents: Phenoxyethyl group linked to an ester (e.g., 2-Phenoxyethyl isobutyrate, CAS 103-60-6).
- Lacks the hydroxycyclohexenylmethyl moiety, limiting structural complexity.
- Applications : Primarily used as flavoring agents or solvents, highlighting functional divergence from pharmacologically active ureas .
Structural Comparison Table
Research Findings and Hypotheses
- Hydrogen-Bonding Capacity : The urea backbone in the target compound likely outperforms triazolones and esters in forming stable interactions with biological targets, such as enzymes or receptors .
- Metabolic Stability : The hydroxycyclohexenylmethyl group may increase susceptibility to oxidative metabolism compared to saturated cyclohexyl analogs, necessitating prodrug strategies.
Biological Activity
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 260.33 g/mol. The compound features a unique cyclohexenyl structure that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation: It may also act as a modulator of certain receptors, influencing cellular signaling pathways and contributing to its pharmacological effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of chloroethylnitrosoureas have shown varying degrees of antitumor activity, which may be relevant for understanding the therapeutic potential of this compound .
Antimicrobial Effects
Studies have suggested that compounds with similar structural motifs possess antimicrobial properties. The presence of the phenoxy group may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth in various pathogens.
Study on Antitumor Activity
A comparative study involving hydroxylated chloroethylnitrosoureas demonstrated that certain structural modifications can significantly impact antitumor efficacy. The study found that compounds with enhanced cross-linking potential exhibited improved therapeutic outcomes in cancer models . This suggests that this compound could be further investigated for similar applications.
Research on Antimicrobial Properties
Another study focused on the antimicrobial activity of phenoxy-substituted ureas. Results indicated that these compounds could effectively inhibit the growth of various bacterial strains, highlighting their potential as therapeutic agents against infections .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
